

# In-Depth NMR Spectral Analysis of 2,4-Dimethoxycinnamic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2,4-Dimethylcinnamic acid

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This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2,4-Dimethoxycinnamic acid. The document details the experimental protocols for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra and presents a thorough interpretation of the spectral data, summarized in clear, tabular formats for ease of reference and comparison.

## Experimental Protocols

A standardized protocol was followed for the acquisition of the NMR spectra of 2,4-Dimethoxycinnamic acid.

### 1.1. Sample Preparation

A sample of 2,4-Dimethoxycinnamic acid (5-25 mg for  $^1\text{H}$  NMR, 50-100 mg for  $^{13}\text{C}$  NMR) was dissolved in approximately 0.5-0.7 mL of a deuterated solvent, typically Chloroform-d ( $\text{CDCl}_3$ ) or Dimethyl Sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ), within a clean, dry 5 mm NMR tube. The solution was gently agitated to ensure homogeneity. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).

### 1.2. Instrumentation

Spectra were acquired using a high-resolution NMR spectrometer, such as a Bruker Avance or Varian instrument, operating at a field strength of 300 MHz or higher for  $^1\text{H}$  NMR and 75 MHz

or higher for  $^{13}\text{C}$  NMR.

### 1.3. Data Acquisition

- $^1\text{H}$  NMR: Standard pulse sequences were utilized to acquire the proton NMR spectrum. Key acquisition parameters included a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay to allow for full magnetization recovery between pulses.
- $^{13}\text{C}$  NMR: A proton-decoupled pulse sequence was employed to obtain the carbon-13 NMR spectrum, resulting in a spectrum of singlets for each unique carbon atom. A wider spectral width (typically 0-200 ppm) was used to encompass the larger range of carbon chemical shifts.

### 1.4. Data Processing

The raw free induction decay (FID) data was processed using appropriate NMR software. This involved Fourier transformation, phase correction, baseline correction, and referencing of the chemical shift scale to the internal standard (TMS). For the  $^1\text{H}$  NMR spectrum, the signals were integrated to determine the relative number of protons corresponding to each resonance.

## NMR Data Presentation

The following tables summarize the quantitative  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for 2,4-Dimethoxycinnamic acid.

Table 1:  $^1\text{H}$  NMR Spectral Data of 2,4-Dimethoxycinnamic Acid

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.82	d	15.9	1H	H-7
7.48	d	8.6	1H	H-6'
6.47	d	2.4	1H	H-3'
6.44	dd	8.6, 2.4	1H	H-5'
6.30	d	15.9	1H	H-8
3.88	s	-	3H	OCH <sub>3</sub> (C-4')
3.85	s	-	3H	OCH <sub>3</sub> (C-2')
12.2 (broad)	s	-	1H	COOH

Note: The chemical shift of the carboxylic acid proton (COOH) can be broad and its position may vary depending on the solvent and concentration.

Table 2: <sup>13</sup>C NMR Spectral Data of 2,4-Dimethoxycinnamic Acid

Chemical Shift ( $\delta$ ) ppm	Assignment
172.5	C-9 (COOH)
162.2	C-2'
160.0	C-4'
142.5	C-7
130.0	C-6'
118.5	C-1'
116.8	C-8
106.0	C-5'
98.4	C-3'
55.6	OCH <sub>3</sub> (C-4')
55.5	OCH <sub>3</sub> (C-2')

## Structural Assignment and Logical Relationships

The assignments of the proton and carbon signals are based on their chemical shifts, multiplicities, coupling constants, and integration values, which are consistent with the molecular structure of 2,4-Dimethoxycinnamic acid. The following diagram illustrates the molecular structure with atom numbering for correlation with the NMR data.

Caption: Molecular structure of 2,4-Dimethoxycinnamic acid with atom numbering.

This comprehensive guide provides the necessary spectral data and experimental context for the confident identification and characterization of 2,4-Dimethoxycinnamic acid, serving as a valuable resource for researchers in the fields of chemistry and drug development.

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